Synthetic Utility for Cross-Coupling Reactions
The 8-bromo derivative functions as a reactive electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling installation of aryl, heteroaryl, and alkenyl substituents at the C8 position [1]. In contrast, the unsubstituted parent scaffold (2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) lacks a halide leaving group and cannot undergo direct cross-coupling without prior C–H activation or halogenation steps [1]. The 8-nitro analog, while synthetically accessible, requires reduction and diazotization sequences for further functionalization—a multi-step process with lower atom economy . This distinction is critical for medicinal chemistry programs requiring rapid analog generation via parallel synthesis [2].
| Evidence Dimension | Cross-coupling reaction compatibility |
|---|---|
| Target Compound Data | Undergoes Pd-catalyzed Suzuki-Miyaura coupling at C8 bromine |
| Comparator Or Baseline | Unsubstituted 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: no cross-coupling possible without prior functionalization; 8-Nitro analog: requires multi-step reduction/diazotization |
| Quantified Difference | Qualitative: reactive electrophile vs. unreactive scaffold |
| Conditions | Synthetic chemistry context; Pd(0)/Pd(II) catalysis conditions |
Why This Matters
Procurement of the bromo building block eliminates the need for in-house halogenation and enables direct entry into parallel medicinal chemistry workflows.
- [1] Biehl, E.R.; Ankati, H.; Kamila, S. Compounds and Derivatives of 2H-Pyrido(3,2-b)(1,4)Oxazin-3(4H)-Ones as raf Kinase and LRRK2 Inhibitors. US Patent 20170008907A1, 2017. View Source
- [2] Pala, D., et al. Pyrido oxazine derivatives as ALK5 inhibitors. EP Patent 4182322B1 (Granted), 2024. View Source
